tert-butyl 5-(3-methoxyphenyl)hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate
Overview
Description
Tert-butyl 5-(3-methoxyphenyl)hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate is a useful research compound. Its molecular formula is C18H26N2O3 and its molecular weight is 318.4 g/mol. The purity is usually 95%.
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Biological Activity
tert-butyl 5-(3-methoxyphenyl)hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : CHNO
- Molecular Weight : 304.39 g/mol
- CAS Number : 2098005-00-4
This compound features a hexahydropyrrolo framework, which is known for its diverse biological activities, including anti-inflammatory and anticancer properties.
Antitumor Activity
Research indicates that compounds with similar structures to this compound exhibit significant antitumor effects. For instance, the pyrrolidine derivatives have shown promise in inhibiting tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
- Case Study : A study by Murlykina et al. (2013) demonstrated that pyrrolidine derivatives displayed potent cytotoxicity against several cancer cell lines, suggesting a potential role for this class of compounds in cancer therapy .
Antimicrobial Activity
The compound also shows potential antimicrobial properties. The hexahydropyrrolo structure is associated with various biological activities, including antibacterial and antifungal effects.
- Research Findings : A review highlighted that similar compounds have been evaluated for their antimicrobial efficacy against Gram-positive and Gram-negative bacteria, revealing promising results .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Compounds in this class often inhibit specific enzymes involved in cellular signaling pathways, contributing to their antitumor effects.
- Induction of Apoptosis : Many derivatives promote programmed cell death in cancer cells by activating intrinsic apoptotic pathways.
- Interference with Cell Cycle Progression : These compounds can cause cell cycle arrest at various phases, preventing cancer cell proliferation.
Data Table: Summary of Biological Activities
Activity Type | Mechanism | Reference |
---|---|---|
Antitumor | Induces apoptosis; inhibits cell proliferation | Murlykina et al. (2013) |
Antimicrobial | Inhibits bacterial growth | Rashid et al. (2012) |
Anti-inflammatory | Modulates inflammatory cytokines | Mori et al. (2013) |
Properties
IUPAC Name |
tert-butyl 2-(3-methoxyphenyl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O3/c1-18(2,3)23-17(21)20-11-13-9-19(10-14(13)12-20)15-6-5-7-16(8-15)22-4/h5-8,13-14H,9-12H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNVSFVYQVYROBW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CN(CC2C1)C3=CC(=CC=C3)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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